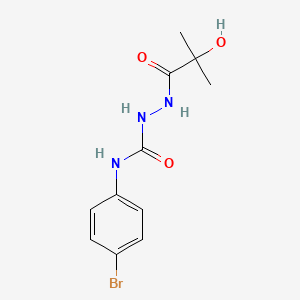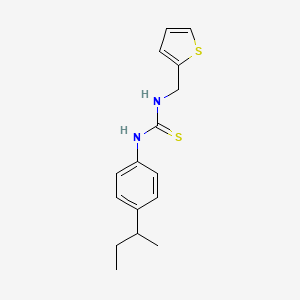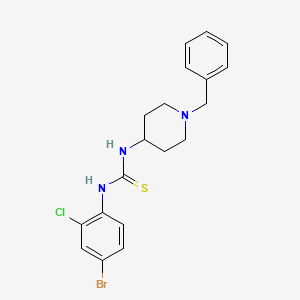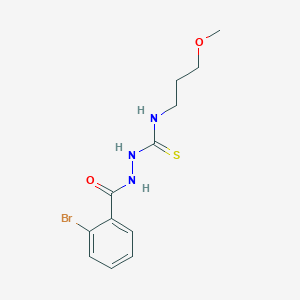
N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide is a chemical compound that belongs to the class of hydrazinecarboxamides. The compound is also known as BPH-715 or GSK-3 inhibitor VIII. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide binds to the ATP-binding site of GSK-3, thereby preventing its phosphorylation and activation. The inhibition of GSK-3 leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, and the PI3K/Akt pathway, which is involved in cell survival and metabolism.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, the compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide has several advantages for lab experiments. The compound is highly potent and selective for GSK-3, which makes it an ideal tool for studying the role of GSK-3 in various cellular processes. The compound is also stable and can be easily synthesized in large quantities. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide. One direction is the development of more potent and selective GSK-3 inhibitors based on the structure of N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide. Another direction is the study of the compound's potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. Furthermore, the compound's mechanism of action and downstream signaling pathways could be further elucidated to better understand its cellular effects.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. The compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 by N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide has been shown to have therapeutic potential for various diseases, including Alzheimer's disease, diabetes, and cancer.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-[(2-hydroxy-2-methylpropanoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O3/c1-11(2,18)9(16)14-15-10(17)13-8-5-3-7(12)4-6-8/h3-6,18H,1-2H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYMZVVGGGEEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=O)NC1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(benzyloxy)phenyl]-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116241.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4116245.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-propyl-1-piperazinecarbothioamide](/img/structure/B4116255.png)


![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(2,3-dichlorophenyl)hydrazinecarboxamide](/img/structure/B4116282.png)
![(2-furylmethyl)(2-morpholin-4-ylethyl){[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4116285.png)
![methyl 2-[({[1-(1-adamantyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4116310.png)
![ethyl 5-methyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4116321.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4116326.png)
![ethyl 4-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}benzoate](/img/structure/B4116334.png)
![2-(3-ethoxy-4-hydroxy-5-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4116349.png)